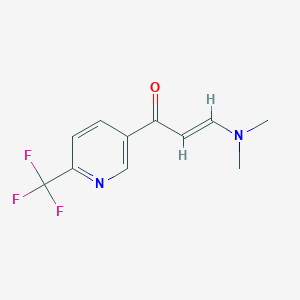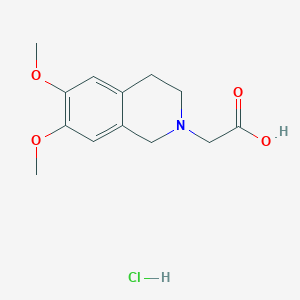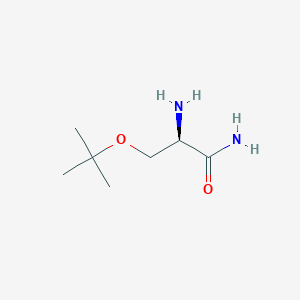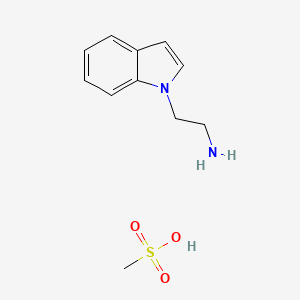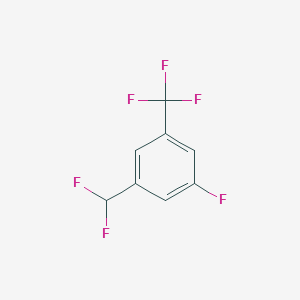
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
“1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C8H5F5. It has a molecular weight of 196.12 .
Molecular Structure Analysis
The molecular structure of “1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene” can be represented by the InChI key AERRYTMKZDHTNF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene” is a solid compound .Scientific Research Applications
Summary of the Application
1,4-Bis(trifluoromethyl)benzene, a compound similar to the one you mentioned, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
Methods of Application or Experimental Procedures
The compound was used with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting TADF .
Results or Outcomes
The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
2. Application in Synthesis of Bioactive Compounds
Summary of the Application
The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Methods of Application or Experimental Procedures
The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Results or Outcomes
There has been an enormous increase in the use of fluorine containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
3. Application in Regioselective Metalation
Summary of the Application
1,3-Bis(trifluoromethyl)benzene, a compound similar to the one you mentioned, undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
Methods of Application or Experimental Procedures
The lithiation reaction of 1,3-bis(trifluoromethyl)benzene has been investigated .
Results or Outcomes
The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .
4. Application in Synthesis of Fluorinated Compounds
Summary of the Application
The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Methods of Application or Experimental Procedures
The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Results or Outcomes
There has been an enormous increase in the use of fluorine containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .
5. Application in Defluorinative Functionalization
Summary of the Application
Defluorinative functionalization, which converts the trifluoromethyl to the difluoromethyl motifs, represents the most efficient synthetic strategy .
Methods of Application or Experimental Procedures
This method involves the defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .
Results or Outcomes
This new approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations . Our methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .
Safety And Hazards
properties
IUPAC Name |
1-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZRCBENSWULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673324 | |
| Record name | 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
1161362-03-3 | |
| Record name | 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



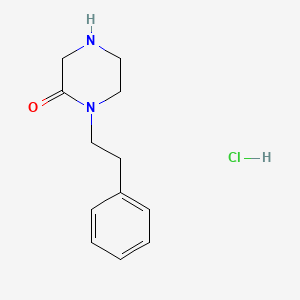
![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
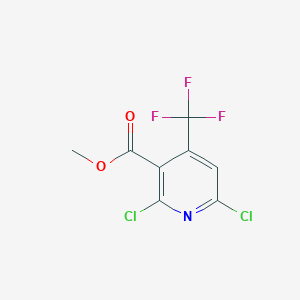
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)
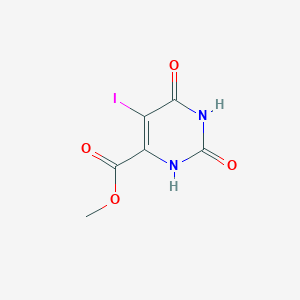
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1388473.png)
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)
![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)
